molecular formula C2H9Cl2N5O B12672852 4-Amidinosemicarbazide dihydrochloride CAS No. 28787-22-6

4-Amidinosemicarbazide dihydrochloride

Cat. No.: B12672852
CAS No.: 28787-22-6
M. Wt: 190.03 g/mol
InChI Key: CRDUMFPZOLIQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amidinosemicarbazide dihydrochloride is a chemical compound with the molecular formula C2H9Cl2N5O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amidino group and a semicarbazide moiety, making it a valuable reagent in synthetic chemistry and a subject of interest in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amidinosemicarbazide dihydrochloride typically involves the reaction of semicarbazide with an amidino group donor under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which allows for the efficient production of the compound on a large scale. This method involves the formation of a carbamate intermediate, which is then reacted with hydrazine to yield the desired semicarbazide derivative .

Chemical Reactions Analysis

Types of Reactions: 4-Amidinosemicarbazide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted semicarbazides, oxides, and reduced forms of the compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

4-Amidinosemicarbazide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amidinosemicarbazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Amidinosemicarbazide dihydrochloride is unique due to its combination of the amidino and semicarbazide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other semicarbazide derivatives .

Properties

CAS No.

28787-22-6

Molecular Formula

C2H9Cl2N5O

Molecular Weight

190.03 g/mol

IUPAC Name

1-amino-3-(diaminomethylidene)urea;dihydrochloride

InChI

InChI=1S/C2H7N5O.2ClH/c3-1(4)6-2(8)7-5;;/h5H2,(H5,3,4,6,7,8);2*1H

InChI Key

CRDUMFPZOLIQCX-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)NN)(N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.